molecular formula C19H18BrNO2 B5392280 4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

Cat. No.: B5392280
M. Wt: 372.3 g/mol
InChI Key: DXDJIRIHUSYMAH-DHZHZOJOSA-N
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Description

4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromophenyl group and a tetrahydroisoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one typically involves multiple steps:

    Formation of the Bromophenyl Group: The initial step involves the bromination of a phenyl group to form 4-bromophenyl.

    Aldol Condensation: The bromophenyl group undergoes aldol condensation with an appropriate aldehyde to form the (E)-3-(4-bromophenyl)prop-2-enoyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydroisoquinoline core.

    Final Coupling: The final step involves coupling the (E)-3-(4-bromophenyl)prop-2-enoyl group with the tetrahydroisoquinoline core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the (E)-3-(4-bromophenyl)prop-2-enoyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is unique due to its combination of a bromophenyl group with a tetrahydroisoquinoline core. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-15-4-2-3-5-16(15)18(19(23)21-12)17(22)11-8-13-6-9-14(20)10-7-13/h6-11H,2-5H2,1H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDJIRIHUSYMAH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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